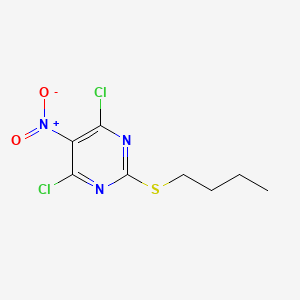
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of butylthio, dichloro, and nitro functional groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine typically involves the introduction of the butylthio group to a pyrimidine ring that already contains chloro and nitro substituents. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 2-(Butylthio)-4,6-dichloro-5-aminopyrimidine.
Oxidation: 2-(Butylsulfinyl)-4,6-dichloro-5-nitropyrimidine or 2-(Butylsulfonyl)-4,6-dichloro-5-nitropyrimidine.
科学的研究の応用
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry: Used in the production of specialty chemicals and materials. Its unique functional groups make it useful in the development of novel polymers or coatings.
作用機序
The mechanism of action of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitro group may be involved in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
類似化合物との比較
Similar Compounds
- 2-(Methylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Ethylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Propylthio)-4,6-dichloro-5-nitropyrimidine
Uniqueness
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methylthio, ethylthio, and propylthio analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H9Cl2N3O2S |
|---|---|
分子量 |
282.15 g/mol |
IUPAC名 |
2-butylsulfanyl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3 |
InChIキー |
DJWHLMGHYSCKFU-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



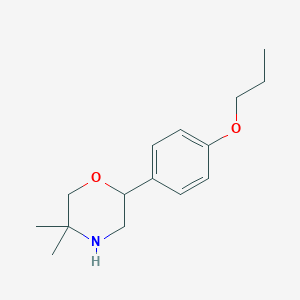


![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
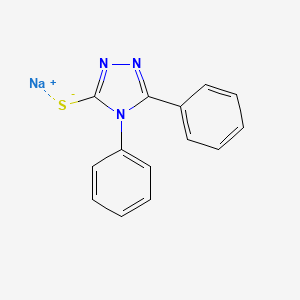
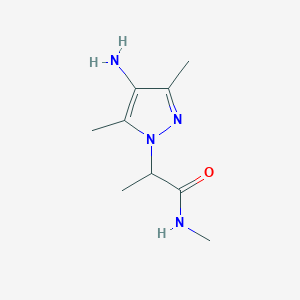
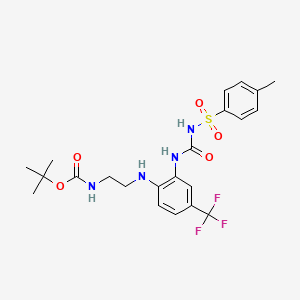
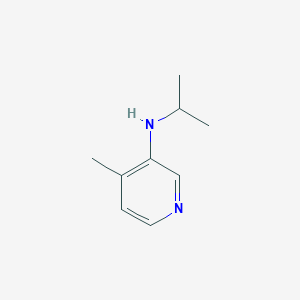
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
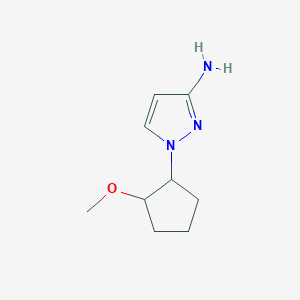
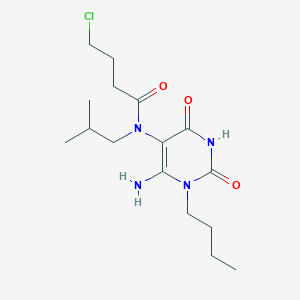
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)
